

Metaboric Acid as a Flame Retardant Additive: Application Notes and Protocols

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Compound of Interest

Compound Name: Metaboric acid

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Introduction

Metaboric acid (HBO_2) is an effective halogen-free flame retardant additive used to enhance the fire resistance of a variety of materials, including polymers and cellulosic products. It functions primarily in the condensed phase through the formation of a protective glassy layer and the promotion of char, which insulates the underlying material from heat and reduces the release of flammable volatiles.^{[1][2][3]} This document provides detailed application notes and experimental protocols for evaluating the efficacy of **metaboric acid** as a flame retardant.

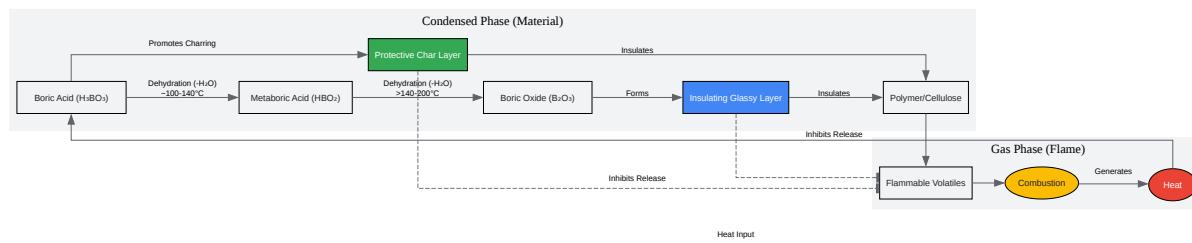
Metaboric acid is typically generated *in situ* from the thermal decomposition of boric acid (H_3BO_3).^{[2][4]} Upon heating, boric acid first dehydrates to form **metaboric acid**, which then further converts to boric oxide (B_2O_3) at higher temperatures.^{[2][4]} This boric oxide forms a glassy, protective layer.^{[1][4]}

Mechanism of Action

The flame retardant mechanism of **metaboric acid** involves a multi-step process that occurs as the temperature of the material increases.

- Dehydration: Boric acid, the precursor, undergoes a two-stage dehydration process.
 - Around 100-140°C, boric acid loses water to form **metaboric acid** (HBO_2).^{[2][4]}

- Above 140-200°C, **metaboric acid** further dehydrates to form boric oxide (B_2O_3).[\[2\]](#)[\[4\]](#)
- Formation of a Protective Layer: The resulting boric oxide is a glassy substance that forms a protective, insulating layer on the surface of the material.[\[1\]](#)[\[4\]](#) This layer serves two main purposes:
 - It acts as a physical barrier, hindering the transfer of heat to the underlying material.[\[1\]](#)[\[4\]](#)
 - It restricts the flow of flammable volatile gases, which are the fuel for the flame.[\[1\]](#)
- Char Promotion: Boric acid and its derivatives act as catalysts for char formation, particularly in cellulosic materials.[\[1\]](#)[\[3\]](#)[\[5\]](#) The char layer is a poor conductor of heat and further insulates the material.



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Caption: Mechanism of **metaboric acid** as a flame retardant.

Data Presentation

The following tables summarize quantitative data from various studies on the flame retardant properties of materials treated with boric acid (the precursor to **metaboric acid**).

Table 1: Limiting Oxygen Index (LOI) Data

Material	Boric Acid Content (wt%)	LOI (%)	Reference
Polypropylene (PP)	0	18.0	[5]
PP with IFR* and Nanoclay	1.25	-	[5]
PP with IFR* and Nanoclay	2.5	31.0	[5]
PP with IFR* and Nanoclay	3.75	-	[5]
PP with IFR* and Nanoclay	5.0	-	[5]
Banana			
Fiber/Polyester	0	18.0	[6]
Composite (untreated)			
Banana			
Fiber/Polyester			
Composite (chopped fiber)	20	28.5	[6]

*IFR: Intumescent Flame Retardant (Ammonium Polyphosphate and Pentaerythritol)

Table 2: UL-94 Vertical Burn Test Data

Material	Boric Acid Content (wt%)	UL-94 Rating	Reference
Polypropylene (PP) with IFR* and Nanoclay	2.5	V-0	[5]

*IFR: Intumescent Flame Retardant (Ammonium Polyphosphate and Pentaerythritol)

Table 3: Cone Calorimetry Data

Material	Boric Acid Content (wt%)	Peak Heat Release Rate (kW/m ²)	Total Heat Release (MJ/m ²)	Reference
Polypropylene (PP) with IFR* and Nanoclay	0	668.6	247.9	[5]
Polypropylene (PP) with IFR* and Nanoclay	2.5	150.0	98.4	[5]

*IFR: Intumescent Flame Retardant (Ammonium Polyphosphate and Pentaerythritol)

Table 4: Thermogravimetric Analysis (TGA) Data

Material	Boric Acid Content (wt%)	Onset of Decomposition (°C)	Char Yield at 600°C (%)	Reference
Particleboard (untreated)	0	~250	-	[1]
Particleboard with Borax and Boric Acid mixture	-	Lower than untreated	23.62	[1]
Banana Fiber/Polyester Composite (chopped, 20% BA)	20	Increased resistance to decomposition	-	[6]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the flame retardancy of materials containing **metaboric acid** are provided below.

Protocol 1: Preparation of Polymer Composites

This protocol describes the preparation of polymer composites containing boric acid using a melt-mixing method.

Materials and Equipment:

- Polymer resin (e.g., polypropylene, polyester)
- Boric acid powder (analytical grade)
- Twin-screw extruder
- Hot press
- Specimen molds

Procedure:

- Dry the polymer resin and boric acid powder in a vacuum oven at a specified temperature (e.g., 80°C) for a designated time (e.g., 12 hours) to remove any moisture.
- Premix the dried polymer resin and boric acid powder at the desired weight percentages.
- Feed the premixed blend into a twin-screw extruder.
- Set the extruder temperature profile according to the processing requirements of the specific polymer. For polypropylene, a typical profile might range from 170°C to 190°C.
- Melt-mix the components in the extruder to ensure homogeneous dispersion of the boric acid.
- Extrude the molten composite into strands and pelletize them.
- Dry the pellets in a vacuum oven.

- Place the dried pellets into a mold and preheat in a hot press.
- Apply pressure (e.g., 10 MPa) for a specified time (e.g., 15 minutes) to form the test specimens of the required dimensions for subsequent flame retardancy tests.
- Allow the specimens to cool to room temperature before removal from the mold.
- Condition the specimens at a standard atmosphere (e.g., 23°C and 50% relative humidity) for at least 48 hours prior to testing.

Protocol 2: Limiting Oxygen Index (LOI) Test

This protocol follows the general principles of ASTM D2863 / ISO 4589-2 to determine the minimum oxygen concentration that supports flaming combustion.[7][8][9]

Materials and Equipment:

- LOI apparatus with a heat-resistant glass chimney
- Specimen holder
- Oxygen and Nitrogen gas cylinders with flow meters
- Ignition source (e.g., propane torch)
- Test specimens (typically 70-150 mm long, 6.5-10 mm wide, and 3 mm thick)[10]

Procedure:

- Mount the conditioned specimen vertically in the center of the glass chimney using the specimen holder.
- Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
- Set an initial oxygen concentration.
- Ignite the top of the specimen with the ignition source and then remove the igniter.

- Observe the combustion behavior of the specimen. The test is considered a pass if the flame self-extinguishes before a certain duration (e.g., 180 seconds) or before burning a specified length (e.g., 50 mm).[10]
- If the specimen continues to burn, decrease the oxygen concentration. If it extinguishes, increase the oxygen concentration.
- Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration required to just sustain combustion is determined. This is the Limiting Oxygen Index.

Protocol 3: UL-94 Vertical Burn Test

This protocol is based on the UL-94 standard for assessing the flammability of plastic materials. [11][12][13]

Materials and Equipment:

- UL-94 test chamber
- Specimen holder
- Bunsen burner with a specified flame height (e.g., 20 mm)[11]
- Timing device
- Surgical cotton
- Test specimens (typically 125 mm long, 13 mm wide, and up to 13 mm thick)[13]

Procedure:

- Mount the conditioned specimen vertically in the specimen holder.
- Place a layer of dry surgical cotton 300 mm below the specimen.[11]
- Apply a 20 mm blue flame from the Bunsen burner to the center of the bottom edge of the specimen for 10 seconds.[11]

- Remove the flame and record the afterflame time (t1).
- Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.
- Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
- Record whether any dripping particles ignite the cotton below.
- Repeat the test on a total of five specimens.
- Classify the material (V-0, V-1, or V-2) based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton, according to the UL-94 standard criteria.[\[14\]](#)

Protocol 4: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the material and the effect of the flame retardant on its decomposition.

Materials and Equipment:

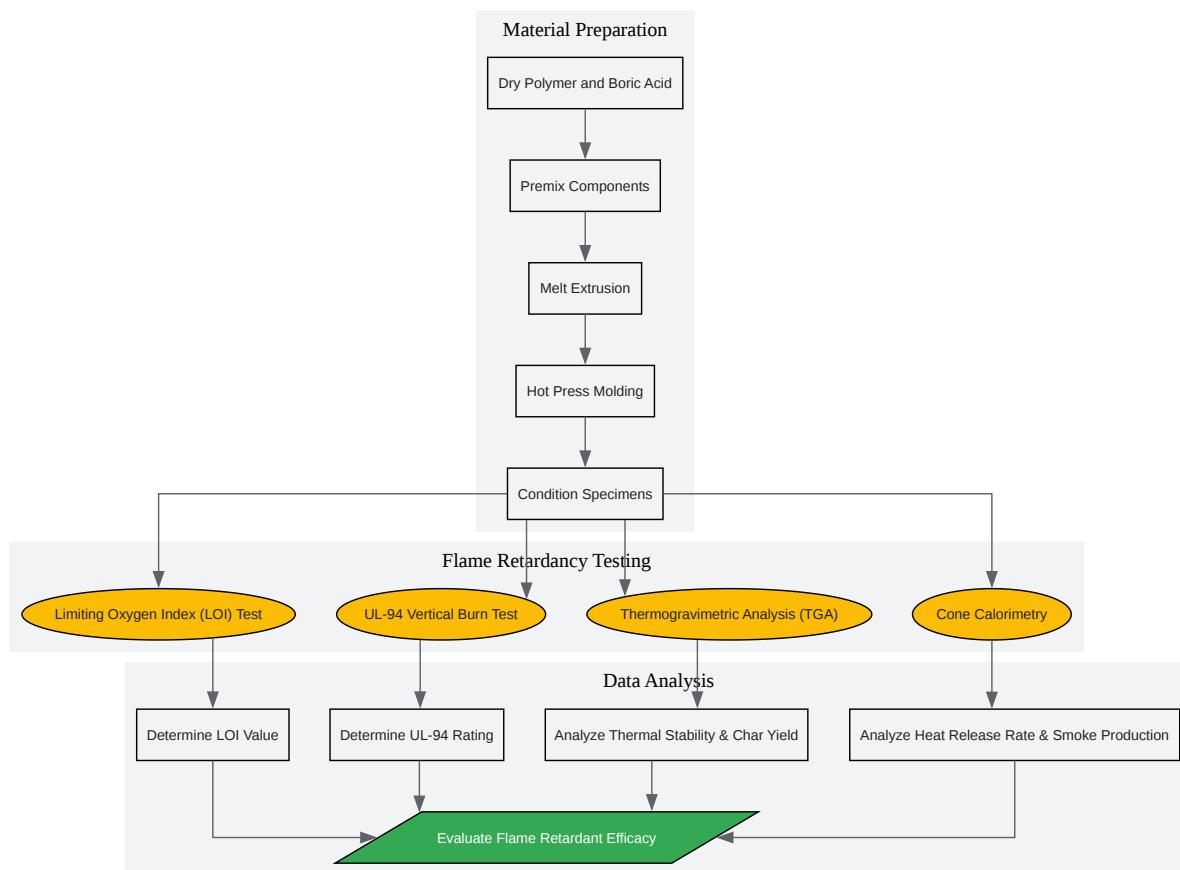
- Thermogravimetric analyzer (TGA)
- Sample pans (e.g., alumina, platinum)
- Nitrogen or air supply
- Milled or powdered sample (1-10 mg)

Procedure:

- Place a small, accurately weighed sample (e.g., 10 mg) into the TGA sample pan.[\[1\]](#)
- Place the pan in the TGA furnace.
- Purge the furnace with an inert gas (e.g., nitrogen) or air at a constant flow rate (e.g., 20-50 mL/min).[\[15\]](#)
- Heat the sample at a constant rate (e.g., 10 or 20°C/min) over a specified temperature range (e.g., 30°C to 800°C).[\[1\]](#)[\[15\]](#)

- Record the sample weight as a function of temperature.
- Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum weight loss, and the final char yield.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)**Caption:** Workflow for evaluating **metaboric acid** as a flame retardant.

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